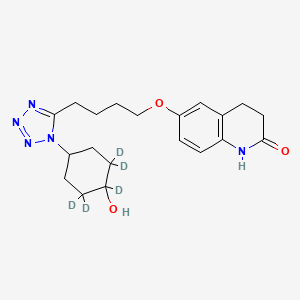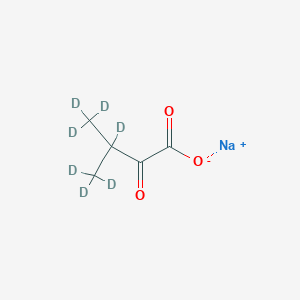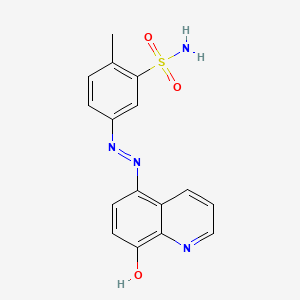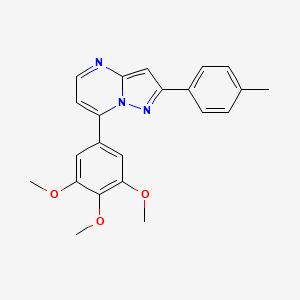
Dugesin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. This compound is part of a group of diterpenoids known for their diverse biological activities, including antiviral, cytotoxic, and antifeedant properties . This compound has a unique spiro carbocyclic ring system derived from the neo-clerodane skeleton .
Méthodes De Préparation
The preparation of Dugesin C involves the extraction of the aerial parts of Salvia dugesii. The acetone extract is repeatedly chromatographed over silica gel, Lichroprep RP-18, and Sephadex LH-20 to afford this compound along with other neo-clerodane diterpenoids
Analyse Des Réactions Chimiques
Dugesin C undergoes various chemical reactions typical of diterpenoids. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dugesin C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of neo-clerodane diterpenoids.
Mécanisme D'action
The mechanism of action of Dugesin C involves its interaction with specific molecular targets and pathways. This compound exhibits antiviral activity by inhibiting the replication of the influenza virus FM1 . The exact molecular targets and pathways involved in its cytotoxic and antifeedant activities are still under investigation.
Comparaison Avec Des Composés Similaires
Dugesin C is part of a group of neo-clerodane diterpenoids isolated from Salvia dugesii. Similar compounds include:
Dugesin A and B: These compounds share a similar neo-clerodane skeleton but differ in their specific functional groups.
Tilifodiolide: Another neo-clerodane diterpenoid with distinct biological activities.
Isosalvipuberulin: A neo-clerodane diterpenoid with unique structural features.
Salviandulin E: Known for its diverse biological activities.
Salvifaricin: Another diterpenoid with a similar skeleton.
This compound stands out due to its specific spiro carbocyclic ring system and its notable antiviral activity against the influenza virus FM1 .
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(3'S,3aS,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,3a,5,6-tetrahydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |
InChI |
InChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1 |
Clé InChI |
ZXFKNAXSKBAYQY-MDYRTPRTSA-N |
SMILES isomérique |
C=C1C2=C(CC[C@@]13CCC=C4[C@H]3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |
SMILES canonique |
C=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


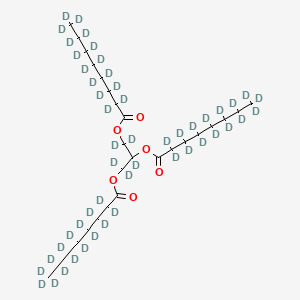

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
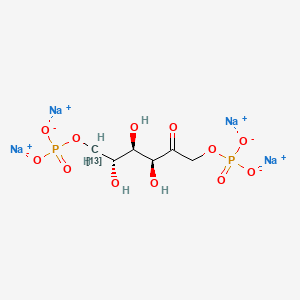
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
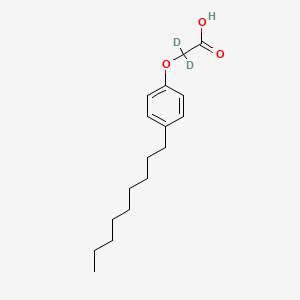
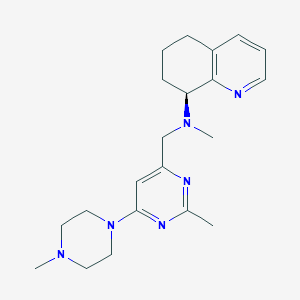
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
